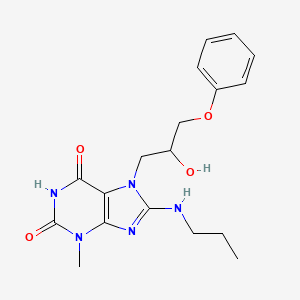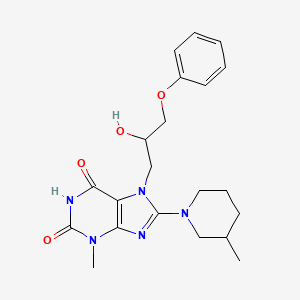![molecular formula C20H27N5O3 B6485651 1-benzyl-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 919020-30-7](/img/structure/B6485651.png)
1-benzyl-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and structure of the molecule, which can give insights into its chemical properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound MFCD08542321, also known as VU0607690-1 or 1-benzyl-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione, focusing on six unique applications:
Neurological Research
VU0607690-1 has been studied for its potential effects on neurological pathways. It is known to interact with adenosine receptors, which play a crucial role in modulating neurotransmitter release and neuronal excitability. This makes it a candidate for research into treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and epilepsy .
Cardiovascular Studies
The compound’s interaction with adenosine receptors also extends to cardiovascular research. Adenosine receptors are involved in regulating heart rate and coronary blood flow. VU0607690-1 could be used to explore new therapeutic approaches for conditions like arrhythmias, hypertension, and ischemic heart diseases .
Cancer Research
Research has indicated that adenosine receptors are involved in tumor progression and immune response modulation. VU0607690-1’s ability to modulate these receptors makes it a potential candidate for cancer research, particularly in understanding tumor microenvironments and developing new cancer therapies .
Respiratory System Applications
Adenosine receptors are also present in the respiratory system, where they influence bronchoconstriction and inflammation. VU0607690-1 could be investigated for its potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Metabolic Disorders
The compound’s role in modulating adenosine receptors can be extended to metabolic research. Adenosine receptors are involved in glucose and lipid metabolism, making VU0607690-1 a candidate for studying metabolic disorders like diabetes and obesity .
Pain Management
Adenosine receptors are known to play a role in pain perception and modulation. VU0607690-1 could be explored for its potential in developing new analgesics or pain management therapies, particularly for chronic pain conditions .
properties
IUPAC Name |
1-benzyl-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14(2)28-12-8-11-21-19-22-17-16(23(19)3)18(26)25(20(27)24(17)4)13-15-9-6-5-7-10-15/h5-7,9-10,14H,8,11-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVSHBHWHOVLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-8-((3-isopropoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485569.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485574.png)
![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(3-methylbutyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485585.png)
![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485587.png)
![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485594.png)
![3-methyl-8-{[3-(morpholin-4-yl)propyl]amino}-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485598.png)
![(2Z)-N-(2-ethylphenyl)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6485604.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485614.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(2-ethylhexyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485625.png)
![N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6485627.png)
![3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485637.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485653.png)

